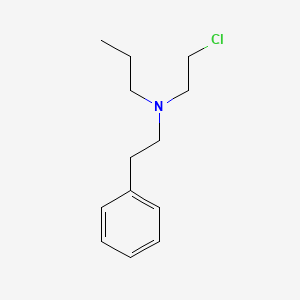

2-Chloroethyl-(n-propyl)phenethylamine

Description

2-Chloroethyl-(n-propyl)phenethylamine is a synthetic phenethylamine derivative characterized by a chloroethyl group and an n-propyl substituent attached to the amine moiety of the phenethylamine backbone. Its IUPAC name is N-(2-chloroethyl)-2-propanamine hydrochloride (1:1 ratio), and it is structurally defined by the formula C₈H₁₉Cl₂N (derived from substituent analysis) . Phenethylamines are known for their psychoactive properties, often acting as stimulants or hallucinogens depending on structural modifications . The n-propyl substituent may modulate receptor binding affinity, distinguishing it from other alkylated phenethylamines.

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-(2-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C13H20ClN/c1-2-10-15(12-9-14)11-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

InChI Key |

NUFQNEMBWHYKGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC1=CC=CC=C1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

25I-NBOMe and 2C-I

- Structural Differences: 25I-NBOMe (C₁₈H₂₂INO₂) and 2C-I (C₁₁H₁₆INO) feature methoxy or methoxybenzyl groups on the phenyl ring, whereas 2-Chloroethyl-(n-propyl)phenethylamine lacks aromatic ring modifications, instead modifying the amine side chain . The chloroethyl group in the target compound replaces the iodine and methoxy groups in 25I-NBOMe/2C-I, altering electronic and steric properties.

- Pharmacological Effects: 25I-NBOMe and 2C-I are potent serotonin 5-HT₂A receptor agonists, leading to hallucinogenic effects . The target compound’s chloroethyl and n-propyl groups likely reduce 5-HT₂A affinity, shifting activity toward adrenergic or dopaminergic pathways (inferred from alkylamine analogs) .

Bis(2-chloroethyl)ethylamine

- Structural Differences :

- Reactivity and Toxicity: Bis(2-chloroethyl)ethylamine is a nitrogen mustard analog, capable of alkylating DNA and inducing cytotoxicity, historically used in chemotherapy .

N-Methyl-N-isopropylaminoethyl-2-chloride

- Structural Differences :

β-Chloro-N-methyl-N-methoxy-phenethylamine Hydrochloride

- Functional Group Comparison: The methoxy group in this analog (C₁₁H₁₅ClNO·HCl) introduces hydrogen-bonding capacity, contrasting with the purely hydrophobic chloroethyl and n-propyl groups in the target compound .

- Receptor Interactions :

Data Tables: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.